1-{[6-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-{[6-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzotriazole. These heterocyclic structures are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-{[6-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves multiple steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-{[6-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-{[6-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but differ in their specific pharmacological activities and applications. The unique combination of triazole, thiadiazole, and benzotriazole in 1-{[6-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE makes it particularly effective in certain applications .
Properties
CAS No. |
900290-08-6 |
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Molecular Formula |
C16H10FN7S |
Molecular Weight |
351.4g/mol |
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10FN7S/c17-11-7-5-10(6-8-11)15-21-24-14(19-20-16(24)25-15)9-23-13-4-2-1-3-12(13)18-22-23/h1-8H,9H2 |
InChI Key |
GAFLGDWTDAGPGU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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